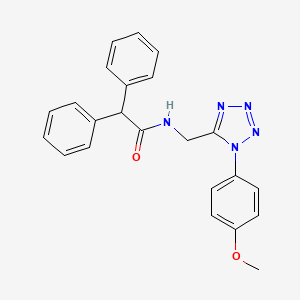
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a tetrazole ring and a diphenylacetamide moiety. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their wide range of applications in medicinal chemistry and drug design . Diphenylacetamide is a type of amide, a functional group characterized by a carbonyl group linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the diphenylacetamide moiety, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring, which is known to participate in various chemical reactions. The amide group in the diphenylacetamide moiety could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could potentially influence the compound’s acidity, while the diphenylacetamide moiety could influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with tetrazole and acetamide groups have been extensively studied for their potential biological activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been synthesized and evaluated for their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified compounds within this class showing significant activity, highlighting the importance of the structural components in medicinal chemistry (Aktürk et al., 2002).
Pharmacological Properties
Certain derivatives, such as those containing the methoxyphenyl and acetamide groups, have been investigated for their pharmacological properties, including their analgesic, anticonvulsant, and anti-inflammatory effects. The synthesis and evaluation of these compounds contribute to the development of new therapeutic agents with potential applications in treating various conditions (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Evaluation
The antimicrobial properties of certain acetamide derivatives have also been explored. Synthesis of new compounds bearing the imidazole and methoxyphenyl groups has led to the discovery of entities with significant activity against various bacterial and fungal strains. This research underscores the potential of such compounds in the development of new antimicrobials (Khanage, Mohite, & Pandhare, 2020).
Imaging Applications
Additionally, compounds with structural similarities have been synthesized for imaging applications, such as positron emission tomography (PET) melanoma cancer imaging agents. The synthesis of carbon-11 labeled triphenylacetamides, for example, demonstrates the utility of these molecules in the non-invasive diagnosis and monitoring of cancer (Gao et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating cellular pathways . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and microbial growth
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable pharmacokinetic properties, but more detailed studies are needed to confirm this.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects
Action Environment
It is known that environmental factors can influence the activity of similar compounds . More detailed studies are needed to understand how environmental factors may influence the action of this compound.
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-30-20-14-12-19(13-15-20)28-21(25-26-27-28)16-24-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWASZYFLUNBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
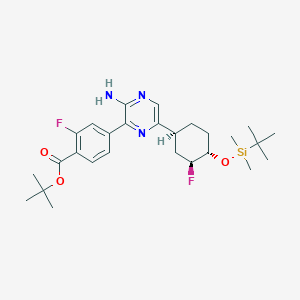
![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)


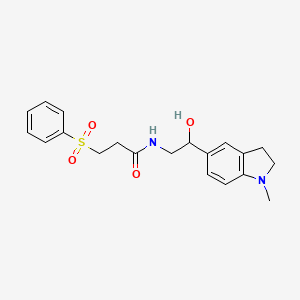
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)
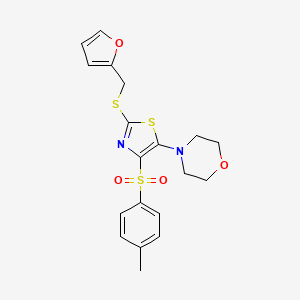
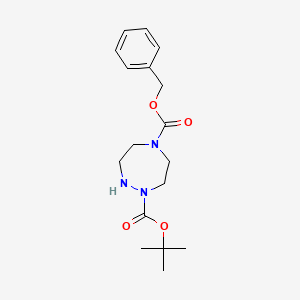
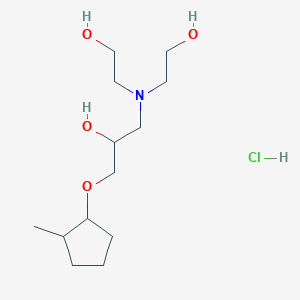
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2721321.png)

